molecular formula C2HBr3O2 B166820 Tribromoacetic acid CAS No. 75-96-7

Tribromoacetic acid

Cat. No. B166820
CAS RN: 75-96-7
M. Wt: 296.74 g/mol
InChI Key: QIONYIKHPASLHO-UHFFFAOYSA-N
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Description

Tribromoacetic acid is a chemical compound with the formula CBr3CO2H . It is one of the haloacetic acids, but it is less commonly encountered and used than the closely related trichloroacetic and trifluoroacetic acids .


Synthesis Analysis

Tribromoacetic acid has been synthesized by metathetical reactions using nitromethane as a solvent . The reaction of anhydrous iron(III) chloride with fused tribromoacetic acid in different stoichiometric ratios has been carried out .


Molecular Structure Analysis

The molecular formula of Tribromoacetic acid is C2HBr3O2 . Its molecular weight is 296.74 . The InChI string is InChI=1S/C2HBr3O2/c3-2(4,5)1(6)7/h(H,6,7) and the SMILES string is C(=O)(C(Br)(Br)Br)O .


Chemical Reactions Analysis

Tribromoacetic acid has been found to react at 25°C to give 1,1,2-tribromo-1,2,2-trifluoroethane in 95% yield . It is relatively unstable to hydrolytic conditions and can be decomposed to bromoform in boiling water .


Physical And Chemical Properties Analysis

Tribromoacetic acid appears as a crystalline powder . It has a melting point of 132°C and a boiling point of 245°C . It is soluble in water, ethyl alcohol, and diethyl ether .

Scientific Research Applications

Water Treatment and Disinfection Byproducts

  • Tribromoacetic acid (TBAA) is a significant disinfection byproduct (DBP) found in drinking water, formed through the reaction of chlorine with bromide ions. Its presence in water can be effectively reduced through ultraviolet irradiation, as demonstrated by research focusing on the removal efficiency, photodegradation kinetics, and mechanism under UV exposure. The study showed that UV irradiation could successfully break down TBAA, leading to its complete debromination and detoxification (Li, Ma, & Yue, 2012).

Genotoxicity and Environmental Impact

  • The genotoxicity of TBAA has been evaluated using various assays, such as the cytokinesis-block micronucleus cytome (CBMN-cyt) assay. Research indicates that TBAA can induce significant genotoxic effects, including chromosome damage, DNA repair errors, and chromosome recombination or telomere fusion damage (Hong Li-lin, 2013).

Reaction with Other Chemicals and Environmental Fate

  • Studies have investigated the reactions of TBAA with other chemicals. For example, a study examined the reaction of TBAA with methylenebisamine derivatives, highlighting the chemical transformations TBAA undergoes in various conditions and potentially its environmental fate (Łukasiewicz, 1964).

Impact on Marine Life

  • The toxicity of TBAA, along with other brominated disinfection by-products, has been assessed using marine models like the sea urchin, Paracentrotus lividus. This research provides insights into the ecological impact of TBAA, particularly in marine environments where industrial activities lead to the accumulation of such compounds (Lebaron et al., 2019).

Analytical Methods for Detection

  • Analytical methods for the detection and quantification of TBAA in various environmental matrices have been developed. For instance, gas chromatographic-mass spectrometric determination techniques have been used for accurate and sensitive measurement of TBAA levels in water samples (Ozawa, 1993).

Safety And Hazards

Tribromoacetic acid is classified as a hazardous substance. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,2,2-tribromoacetic acid
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InChI

InChI=1S/C2HBr3O2/c3-2(4,5)1(6)7/h(H,6,7)
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InChI Key

QIONYIKHPASLHO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Br)(Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2HBr3O2
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DSSTOX Substance ID

DTXSID6021668
Record name Tribromoacetic acid
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Molecular Weight

296.74 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name Tribromoacetic acid
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Boiling Point

245 °C (decomposition)
Record name TRIBROMOACETIC ACID
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Solubility

Soluble in alcohol, ether; slightly soluble in petroleum ether., In water, 2.0X10+5 mg/L at 25 °C
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Vapor Pressure

0.00028 [mmHg]
Record name Tribromoacetic acid
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Mechanism of Action

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.
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Product Name

Tribromoacetic acid

Color/Form

Colorless crystals

CAS RN

75-96-7
Record name Tribromoacetic acid
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Record name Tribromoacetic acid
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Record name Acetic acid, 2,2,2-tribromo-
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Melting Point

129-135 °C
Record name TRIBROMOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,890
Citations
PG Jones, V Lozano - Acta Crystallographica Section E: Structure …, 2003 - scripts.iucr.org
… We have begun to investigate the structures of tribromoacetates and therefore decided to determine the structure of the parent acid, tribromoacetic acid. The structure of …
Number of citations: 6 scripts.iucr.org
B Yang, H Li, Z Zhang, K Xiao, M Yang, F Zhang… - Chemical Engineering …, 2022 - Elsevier
Electrocatalytic dehalogenation provides a promising strategy to degrade refractory tribromoacetic acid (TBAA) pollutant into nontoxic acetic acid (AA) and bromide ions. Herein, a novel …
Number of citations: 18 www.sciencedirect.com
J Adhikary, M Meistelman, A Burg… - European Journal of …, 2017 - Wiley Online Library
… was found to catalyze the reduction of monobromo- and tribromoacetic acid by NaBH 4 . Interestingly, the reduction of tribromoacetic acid yielded succinic acid along with acetic acid, …
RFG Apostolo, G Bazso, G Ogruc-Ildiz… - The Journal of …, 2018 - pubs.aip.org
The first observation of the higher-energy conformer of tribromoacetic acid (trans-TBAA) is reported. The conformer was produced in cryogenic matrices (Ar, Kr, and N 2) by in situ …
Number of citations: 14 pubs.aip.org
K Lebaron, L Mechiri, S Richard, A Austruy… - … Science and Pollution …, 2019 - Springer
… Of these, bromoform, tribromoacetic acid and tribromophenol are among the most prevalent. … higher toxicity compared to bromoform and tribromoacetic acid. Furthermore, a synergistic …
Number of citations: 10 link.springer.com
WW Rudolph, G Irmer - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
… of tribromoacetic acid and the addition of HCl to aqueous solutions of tribromoacetic acid … dependence of the equilibrium of tribromoacetic acid dissociation as a function of dilution …
Number of citations: 13 www.sciencedirect.com
WW Rudolph, G Irmer - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… the tribromoacetic acid consists of dimers while in aqueous solutions the tribromoacetic acid is … In the solid state the tribromoacetic acid consists of dimers while in aqueous solutions the …
Number of citations: 6 www.sciencedirect.com
CS Yeung, TSE Ho-Yin, CY Lau, J Guan… - Journal of Hazardous …, 2021 - Elsevier
… In this study, femtosecond transient absorption (fs-TA) spectroscopy experiments were introduced for the first time to investigate the photochemistry of tribromoacetic acid. The fs-TA …
Number of citations: 1 www.sciencedirect.com
XC Li, J Ma, SY Yue - Advanced Materials Research, 2012 - Trans Tech Publ
Tribromoacetic acid (TBAA), one of the typically recalcitrant and toxic chlorine disinfection byproducts (DBPs), is widespread in the drinking water and threating human health. The …
Number of citations: 4 www.scientific.net
F Márquez, MI Suero, JC Otero, JI Marcos - Spectroscopy letters, 1992 - Taylor & Francis
… In this paper the vibrational spectra of tribromoacetic acid as well as its potassic salt are … of the monomer and the dimer of tribromoacetic acid was optimized by using the MNDO, AM1 …
Number of citations: 5 www.tandfonline.com

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